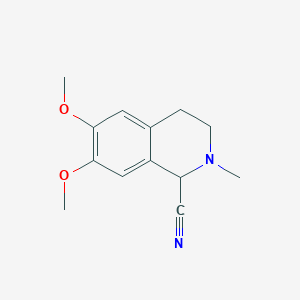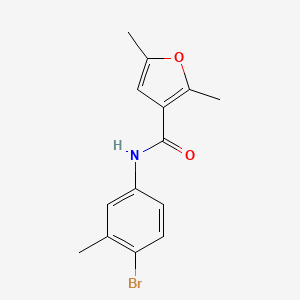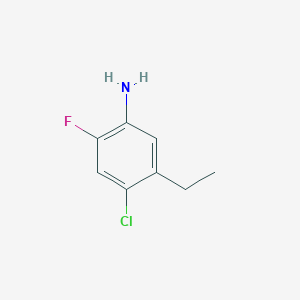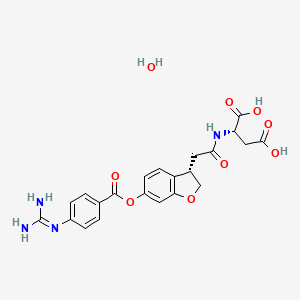![molecular formula C14H17N3S B14907119 Ethanethiol, 2-[bis(2-pyridinylmethyl)amino]-](/img/structure/B14907119.png)
Ethanethiol, 2-[bis(2-pyridinylmethyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(bis(pyridin-2-ylmethyl)amino)ethane-1-thiol is a versatile compound known for its unique chemical structure and properties It contains a thiol group, which is a sulfur-containing functional group, and two pyridin-2-ylmethyl groups attached to an ethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bis(pyridin-2-ylmethyl)amino)ethane-1-thiol typically involves the reaction of pyridine-2-carbaldehyde with ethylenediamine, followed by the introduction of a thiol group. One common method includes the following steps:
Condensation Reaction: Pyridine-2-carbaldehyde is reacted with ethylenediamine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Thiol Introduction: The amine is subsequently reacted with a thiolating agent, such as thiourea, to introduce the thiol group, resulting in the formation of 2-(bis(pyridin-2-ylmethyl)amino)ethane-1-thiol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. Continuous flow synthesis and the use of automated reactors are some of the techniques employed in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(bis(pyridin-2-ylmethyl)amino)ethane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The pyridin-2-ylmethyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-(bis(pyridin-2-ylmethyl)amino)ethane-1-thiol has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions, which are useful in catalysis and material science.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.
Industry: The compound is used in the development of sensors and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(bis(pyridin-2-ylmethyl)amino)ethane-1-thiol involves its ability to form coordinate bonds with metal ions. The pyridin-2-ylmethyl groups act as chelating ligands, binding to metal ions through nitrogen atoms. This chelation stabilizes the metal ion and can enhance its catalytic activity. The thiol group can also participate in redox reactions, further contributing to the compound’s versatility .
Comparación Con Compuestos Similares
Similar Compounds
N,N-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: Similar structure but lacks the thiol group.
N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamide: Contains a quinoline moiety instead of a thiol group.
Uniqueness
2-(bis(pyridin-2-ylmethyl)amino)ethane-1-thiol is unique due to the presence of both pyridin-2-ylmethyl groups and a thiol group. This combination allows it to form stable metal complexes and participate in a variety of chemical reactions, making it a valuable compound in multiple fields of research .
Propiedades
Fórmula molecular |
C14H17N3S |
|---|---|
Peso molecular |
259.37 g/mol |
Nombre IUPAC |
2-[bis(pyridin-2-ylmethyl)amino]ethanethiol |
InChI |
InChI=1S/C14H17N3S/c18-10-9-17(11-13-5-1-3-7-15-13)12-14-6-2-4-8-16-14/h1-8,18H,9-12H2 |
Clave InChI |
PHIIPQGPGULPHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CN(CCS)CC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S)-3,3'-Bis[2,6-bis(1-methylethyl)-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B14907068.png)

![2-(((3AR,4R,6S,6aS)-6-(7-chloro-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14907089.png)

![(3aS,8aS)-2,2-Dimethyl-4,4,8-tri(naphthalen-1-yl)-8-(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14907102.png)




![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14907126.png)


